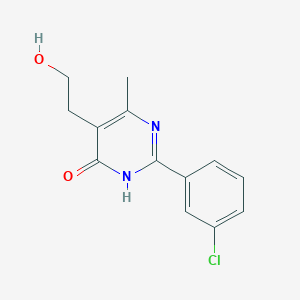

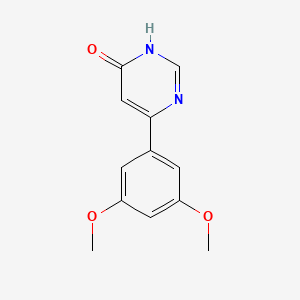

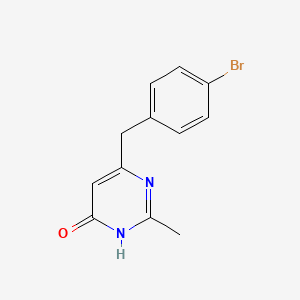

6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one

Übersicht

Beschreibung

6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one, also known as FMPT, is a small molecule that has been studied for its potential applications in a variety of scientific fields. FMPT has been found to have a range of biochemical and physiological effects, making it a promising compound for further research.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-inflammatory Applications : A study focused on synthesizing novel pyrimidine derivatives, including compounds structurally related to 6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one, demonstrated significant anti-inflammatory and analgesic activities. The nature of the substituent played a crucial role in enhancing these activities, indicating potential applications in pain relief and inflammation control (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Herbicidal Activity : Another study synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives, closely related to the chemical structure , and found them effective as herbicides. Some derivatives showed significant inhibition activities against the root growth of certain plants at specific concentrations, suggesting their use in agricultural settings (Jin Luo, Anlin Zhao, C. Zheng, & Tao Wang, 2017).

Antitumor Applications : Research on pyrimidine derivatives, such as phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an analog of the compound , has shown its importance as an intermediate in antitumor drugs. These compounds are widely used in small molecular inhibitors for anti-tumor treatments, indicating their potential in cancer therapeutics (Wenhui Gan, Jinjin Wu, Hualan Zhou, Min Liao, Wufu Zhu, & Pengwu Zheng, 2021).

Antimicrobial Applications : A study synthesized heterocyclic compounds containing pyrimidine derivatives for their antimicrobial activity. These compounds, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects, suggesting their potential use in coatings and inks with added antimicrobial properties (H. A. El‐Wahab, T. S. Saleh, E. Zayed, A. El-Sayed, & Ramy S.A. Assaker, 2015).

Radioligand Applications : Pyrimidin-4-yl derivatives were synthesized for potential use as radioligands in studying corticotropin-releasing hormone type 1 receptors. These compounds could be useful in developing positron emission tomography radiotracers for pharmacological studies (L. Hsin, E. Webster, G. Chrousos, P. Gold, W. Eckelman, C. Contoreggi, & K. Rice, 2000).

Fungicidal Activities : Research into the synthesis of novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, similar in structure to the compound , demonstrated potential fungicidal activities. Some compounds exhibited inhibitory activities against fungal pathogens, indicating their potential use in fungicides (Qingyun Ren, Zeping Cui, H. He, & Yucheng Gu, 2007).

Eigenschaften

IUPAC Name |

4-(3-fluoro-4-methylphenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS/c1-7-3-4-8(5-9(7)13)10-6-11(16)15-12(14-10)17-2/h3-6H,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWGEBCXPITAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)NC(=N2)SC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-fluoro-4-methylphenyl)-2-(methylthio)pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)

![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)

![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)